

Oseltamivir Impurity D: A Comprehensive Technical Guide to Identification and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-acetamido-3-hydroxybenzoate*

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This in-depth technical guide provides a comprehensive overview of the identification and characterization of Oseltamivir Impurity D. Oseltamivir, an antiviral medication, requires stringent purity control to ensure its safety and efficacy. This document outlines the chemical properties, analytical methodologies, and characterization data for Oseltamivir Impurity D, a known related substance.

Chemical Identity and Properties

Oseltamivir Impurity D is identified as **Ethyl 4-acetamido-3-hydroxybenzoate**. Its fundamental properties are summarized in the table below.

Property	Value
Systematic Name	Ethyl 4-acetamido-3-hydroxybenzoate
Synonyms	Oseltamivir Phenol Analog, Oseltamivir BP Impurity D, Oseltamivir EP Impurity D
CAS Number	1346604-18-9 [1] [2] [3] [4]
Molecular Formula	C11H13NO4 [2] [3]
Molecular Weight	223.23 g/mol [2]
Appearance	White to Off-White Solid [5]
Solubility	Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) [2]

Spectroscopic and Chromatographic Data

The structural elucidation of Oseltamivir Impurity D is achieved through a combination of spectroscopic and chromatographic techniques. While specific spectral data is often proprietary and provided with the purchase of a certified reference standard, this section details the types of data generated and their significance in the characterization process. Commercial suppliers of the Oseltamivir Impurity D reference standard typically provide a comprehensive Certificate of Analysis (CoA) containing detailed analytical data.[\[6\]](#)[\[7\]](#)[\[8\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the detection and quantification of Oseltamivir Impurity D. A typical purity analysis by HPLC is greater than 95%.[\[5\]](#)[\[8\]](#)

Table 2: Representative HPLC Data for Oseltamivir Impurity D

Parameter	Typical Value
Purity (by HPLC)	>95% [5] [8]
Retention Time (RT)	Analyte-specific, method-dependent

Spectroscopic Data

Spectroscopic analysis provides definitive structural information for Oseltamivir Impurity D.

Table 3: Spectroscopic Data for Oseltamivir Impurity D

Technique	Data Type	Interpretation
¹ H NMR	Chemical Shifts (δ), Multiplicity, Coupling Constants (J)	Provides information on the number and environment of protons in the molecule.
¹³ C NMR	Chemical Shifts (δ)	Indicates the number and types of carbon atoms present in the structure.
Mass Spectrometry (MS)	Mass-to-charge ratio (m/z)	Confirms the molecular weight and provides fragmentation patterns for structural elucidation.
Infrared (IR) Spectroscopy	Wavenumber (cm ⁻¹)	Identifies functional groups present in the molecule, such as hydroxyl (-OH), amide (-NH-C=O), and ester (-C=O) groups.
Thermogravimetric Analysis (TGA)	Weight loss vs. Temperature	Determines thermal stability and the presence of volatile components.

Experimental Protocols

The identification and characterization of Oseltamivir Impurity D involve a series of well-defined analytical methods. The following protocols are representative of the methodologies employed.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A stability-indicating reverse-phase HPLC method is essential for separating Oseltamivir from its impurities, including Impurity D.

- Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 μ m) or equivalent C18 column.
- Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, a gradient or isocratic elution with a mobile phase consisting of a phosphate buffer and acetonitrile or methanol. A reported method for Oseltamivir and its impurities uses a mobile phase of pH 2.5 buffer and methanol in a 55:45 (v/v) ratio.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where both Oseltamivir and its impurities have significant absorbance, such as 215 nm.
- Column Temperature: Ambient or controlled, for example, at 30°C.
- Injection Volume: Typically 10-20 μ L.
- Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent, to a known concentration.

Spectroscopic Analysis

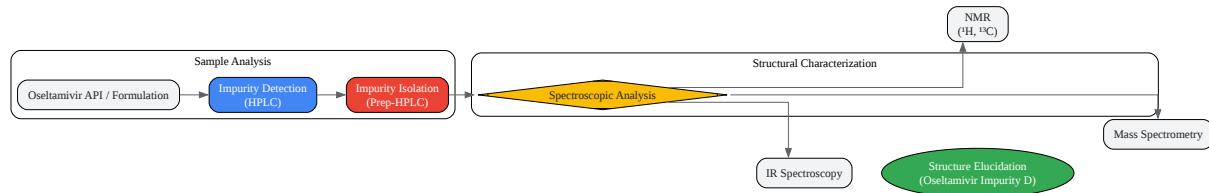
For spectroscopic characterization, the isolated and purified Oseltamivir Impurity D reference standard is used.

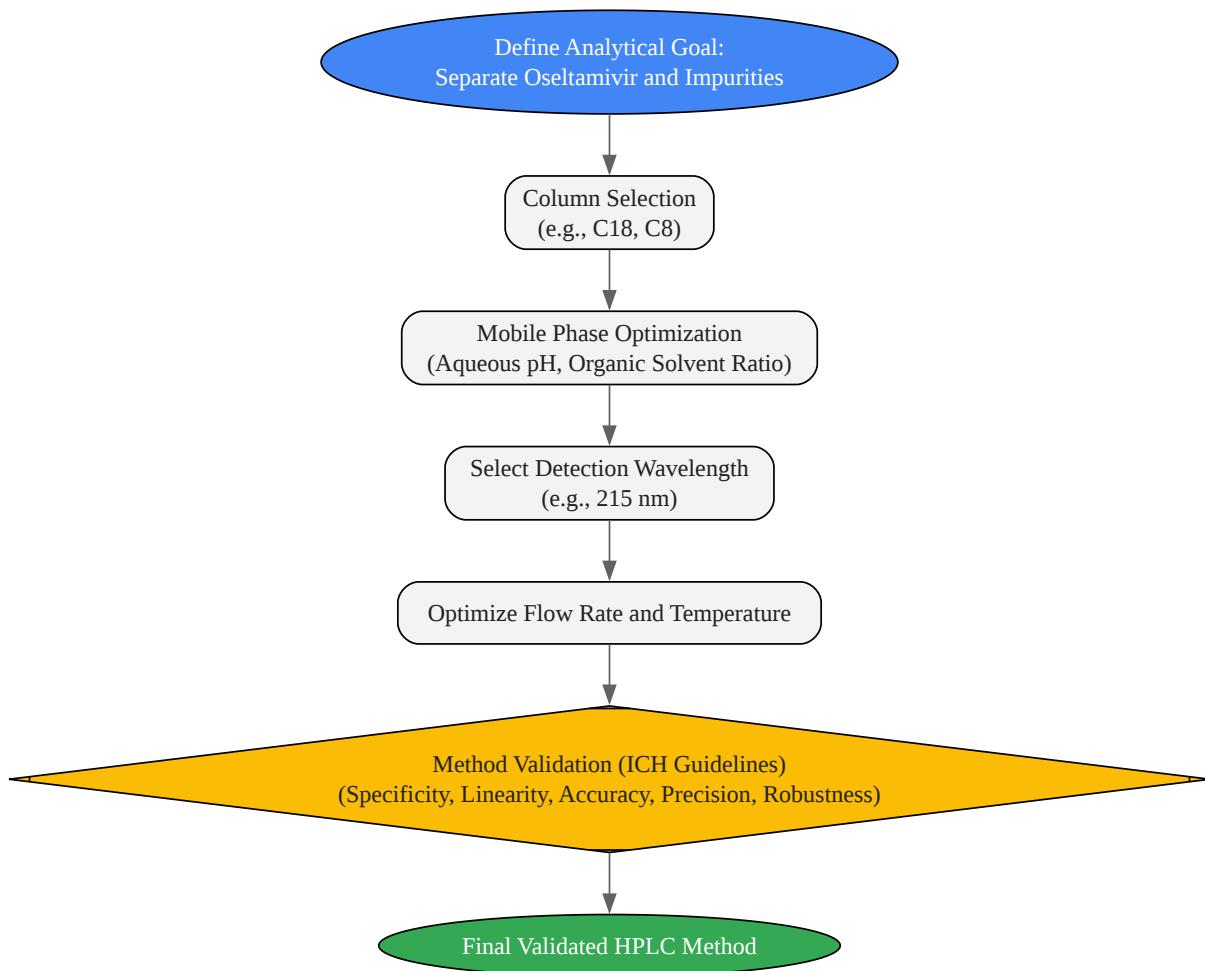
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve an accurately weighed amount of the impurity standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
 - Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Experiments: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC) spectra to fully assign the proton and carbon signals.
- Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), using an appropriate ionization technique such as Electrospray Ionization (ESI).
- Analysis: Obtain the full scan mass spectrum to determine the molecular ion peak and conduct fragmentation analysis (MS/MS) to aid in structural confirmation.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
 - Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Analysis: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm^{-1}) to identify characteristic absorption bands of the functional groups.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the identification and characterization process for Oseltamivir Impurity D.





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- To cite this document: BenchChem. [Oseltamivir Impurity D: A Comprehensive Technical Guide to Identification and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b585362#oseltamivir-impurity-d-identification-and-characterization>]

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